An In-depth Technical Guide to 3-Ethylphenanthrene: Properties, Analysis, and Biological Interactions
An In-depth Technical Guide to 3-Ethylphenanthrene: Properties, Analysis, and Biological Interactions
Introduction
3-Ethylphenanthrene is an alkylated polycyclic aromatic hydrocarbon (PAH), a class of compounds of significant interest to environmental scientists, toxicologists, and drug development professionals.[1] As a substituted derivative of phenanthrene, its ethyl group at the 3-position modifies its physicochemical properties, metabolic pathways, and biological activity compared to the parent compound.[1] This guide provides a comprehensive overview of 3-Ethylphenanthrene, moving from its fundamental chemical and physical properties to sophisticated analytical methodologies and its role in toxicological pathways. The content herein is structured to provide not just data, but the scientific causality behind the experimental approaches used to study this molecule.
Core Chemical and Physical Properties
Understanding the fundamental properties of 3-Ethylphenanthrene is the bedrock upon which all further experimental design is built. These characteristics dictate its environmental fate, solubility in various matrices, and the appropriate analytical techniques for its detection.
Identifiers and Molecular Characteristics
A consistent and unambiguous identification of 3-Ethylphenanthrene is critical for literature searches, regulatory compliance, and procurement. The key identifiers are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-ethylphenanthrene | [2] |
| CAS Number | 1576-68-7 | [2][3] |
| Molecular Formula | C₁₆H₁₄ | [2][4] |
| Molecular Weight | 206.28 g/mol | [2][4][5] |
| Synonyms | Phenanthrene, 3-ethyl- | [2] |
| InChI Key | DMORSDDZFWLSNI-UHFFFAOYSA-N | [2][4] |
| Canonical SMILES | CCC1=CC2=C(C=CC3=CC=CC=C32)C=C1 | [2] |
Physical State and Solubility
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Appearance : Like its parent compound, it is expected to be a white or yellowish crystalline solid at room temperature.[6]
-
Solubility : As a non-polar hydrocarbon, 3-Ethylphenanthrene exhibits very low solubility in water.[7][8] This hydrophobicity is a key factor in its environmental behavior, leading it to adsorb strongly to organic matter in soil and sediment.[8] Conversely, it is readily soluble in non-polar organic solvents such as toluene, benzene, chloroform, and ether, a critical consideration for sample extraction and preparation.[9][10] For biological assays, stock solutions are typically prepared in solvents like Dimethyl Sulfoxide (DMSO) before dilution in aqueous buffers.[11]
Spectroscopic Profile for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of 3-Ethylphenanthrene. While a comprehensive database of its spectra is not always publicly available, its structure allows for predictable spectral features.
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Mass Spectrometry (MS) : In electron ionization MS (EI-MS), the primary data point is the molecular ion peak (M⁺), which would appear at a mass-to-charge ratio (m/z) of 206, corresponding to its molecular weight.[12] The fragmentation pattern would provide further structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenanthrene core and the aliphatic protons of the ethyl group. The ethyl group would characteristically present as a quartet (for the -CH₂- group) and a triplet (for the -CH₃- group), with coupling between them.
-
¹³C NMR : The carbon NMR would display multiple signals in the aromatic region (typically 120-140 ppm) for the 14 carbons of the phenanthrene rings and two distinct signals in the aliphatic region for the two carbons of the ethyl substituent.
-
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by C-H stretching vibrations for the aromatic rings (typically above 3000 cm⁻¹) and the aliphatic ethyl group (just below 3000 cm⁻¹). Strong absorptions corresponding to aromatic C=C ring stretching would also be present in the 1400-1600 cm⁻¹ region.
Toxicology and Biological Interactions
3-Ethylphenanthrene, as an alkylated PAH, is of toxicological concern. PAHs are recognized environmental pollutants originating from the incomplete combustion of organic materials and are present in fossil fuels.[11]
Developmental Toxicity
Research has demonstrated that alkyl-phenanthrenes can induce developmental toxicity, particularly in the early life stages of fish.[7] The position of the alkyl substitution significantly influences the molecule's biological potency.[7] Studies on Atlantic haddock embryos have shown that compounds like 3-Ethylphenanthrene cause developmental abnormalities.[7]
Mechanism of Action: Aryl Hydrocarbon Receptor (AHR) Signaling
The toxicity of many PAHs is mediated through their interaction with the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[7] This pathway is a cornerstone of xenobiotic metabolism.
The Causality of AHR Activation:
-
Ligand Binding : As a lipophilic molecule, 3-Ethylphenanthrene can diffuse across the cell membrane and bind to the AHR in the cytoplasm.
-
Nuclear Translocation : This binding event causes a conformational change, leading the AHR complex to translocate into the nucleus.
-
Dimerization & DNA Binding : In the nucleus, the AHR dimerizes with the AHR Nuclear Translocator (ARNT). This new complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.
-
Gene Transcription : This binding initiates the transcription of a battery of genes, most notably Phase I metabolizing enzymes like cytochrome P450s (e.g., CYP1A).[1]
The ethyl substitution at the 3-position is particularly potent in activating this pathway compared to substitutions at other positions.[7] While this metabolic activation is a detoxification mechanism, it can also lead to bioactivation, where the enzymes convert the parent PAH into more reactive intermediates (epoxides and diols) that can form adducts with DNA, leading to mutagenic and carcinogenic effects.[1]
Caption: AHR pathway activation by 3-Ethylphenanthrene.
Analytical Methodologies
Accurate and sensitive quantification of 3-Ethylphenanthrene in complex matrices is essential for environmental monitoring and metabolism studies. The choice of methodology is dictated by the sample matrix, required detection limits, and the need to analyze parent compounds versus their metabolites.
Standard Analytical Technique: GC-MS
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for the analysis of PAHs like 3-Ethylphenanthrene.[1][13][14]
Rationale for GC-MS:
-
Separation Power : The gas chromatograph provides excellent separation of structurally similar PAHs from each other within a complex mixture.
-
Sensitivity and Selectivity : The mass spectrometer offers high sensitivity and selectivity. Operating in Selected Ion Monitoring (SIM) mode, where only ions of specific m/z values (like m/z 206 for the parent compound) are monitored, allows for detection at trace levels (ng/mL or ppb).[13][14]
Experimental Protocol: Analysis in Biological Tissues
The following protocol outlines a robust, self-validating workflow for extracting and quantifying 3-Ethylphenanthrene and its hydroxylated metabolites from biological matrices such as blood, urine, or tissue.[13][14]
Step 1: Sample Homogenization & Internal Standard Spiking
-
A known mass of the tissue is homogenized.
-
Causality : Homogenization ensures a representative sample and increases the surface area for efficient extraction.
-
A known amount of a deuterated analogue (e.g., phenanthrene-d10) is added as an internal standard.
-
Causality : The internal standard corrects for analyte loss during sample preparation and variations in instrument response, ensuring quantitative accuracy.
Step 2: Enzymatic Hydrolysis
-
The sample is treated with an enzyme like β-glucuronidase/arylsulfatase (from Helix pomatia).
-
Causality : In biological systems, metabolites are often conjugated (e.g., to glucuronic acid or sulfate) to increase water solubility for excretion. Enzymatic hydrolysis cleaves these conjugates, releasing the free hydroxylated metabolites for extraction and analysis. This step is crucial for a complete toxicological assessment.
Step 3: Liquid-Liquid Extraction (LLE)
-
The hydrolyzed sample is extracted with a water-immiscible organic solvent (e.g., hexane or dichloromethane).
-
Causality : Based on the principle of "like dissolves like," the non-polar 3-Ethylphenanthrene and its metabolites partition from the aqueous biological matrix into the organic solvent phase.
Step 4: Solid-Phase Extraction (SPE) Cleanup
-
The organic extract is passed through an SPE cartridge (e.g., silica or Florisil).
-
Causality : This step is critical for removing co-extracted interferences like lipids that can contaminate the GC-MS system and suppress the analyte signal. The choice of sorbent and elution solvents selectively retains interferences while allowing the PAHs to pass through.
Step 5: Concentration and GC-MS Analysis
-
The purified extract is concentrated under a gentle stream of nitrogen.
-
Causality : Concentration is necessary to bring the analyte levels within the detection range of the instrument.
-
The final extract is injected into the GC-MS for separation and detection.
Caption: GC-MS workflow for PAH analysis in biological matrices.
Conclusion
3-Ethylphenanthrene is more than just a molecular structure; it is a model compound for understanding the environmental behavior, metabolic fate, and toxicological impact of alkylated PAHs. Its low water solubility and high affinity for organic matter define its environmental distribution, while its ability to potently activate the AHR signaling pathway underscores its biological relevance. The robust analytical methods developed for its detection, centered on GC-MS, provide the necessary tools for researchers to quantify its presence and investigate its effects in diverse and complex matrices. This guide serves as a foundational resource for professionals dedicated to unraveling the intricate roles such molecules play at the interface of chemistry, biology, and environmental science.
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